8-benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide
Description
8-Benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide is a bicyclic quaternary ammonium compound featuring an isoxazolo-pyridinium core. The hexahydro designation indicates full saturation of the fused isoxazole and pyridine rings, with a benzyl group at position 8 and a hydroxymethyl substituent at position 2. The bromide counterion stabilizes the positive charge on the nitrogen atom. Its molecular formula is C₁₅H₁₉BrNO₂, with a molecular weight of 325.22 g/mol (calculated based on substituents and core structure).
Properties
IUPAC Name |
(8-benzyl-3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridin-8-ium-2-yl)methanol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22NO2.BrH/c17-12-15-10-14-8-4-5-9-16(14,18-15)11-13-6-2-1-3-7-13;/h1-3,6-7,14-15,17H,4-5,8-12H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFAWGDRVDKHGL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C(C1)CC(O2)CO)CC3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoxazoline Ring: This step involves the cyclization of appropriate precursors to form the isoxazoline ring.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.
Hydroxymethylation: The hydroxymethyl group is added via a hydroxymethylation reaction, often using formaldehyde as a reagent.
Quaternization: The final step involves the quaternization of the nitrogen atom to form the bromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
8-benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions, particularly at the isoxazoline ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group typically yields a carboxylic acid derivative, while reduction of the isoxazoline ring can lead to a fully saturated ring structure.
Scientific Research Applications
Pharmacological Applications
Research indicates that 8-benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide exhibits potential pharmacological properties that could be harnessed for therapeutic purposes:
- Neurological Disorders : The compound's structural characteristics suggest it may interact with biological systems in ways that could be beneficial for treating neurological conditions. Studies on similar compounds have shown promise in neuroprotection and cognitive enhancement.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The presence of the hydroxymethyl group could enhance its interaction with microbial targets, leading to effective treatments against bacterial infections.
- Anti-inflammatory Effects : Given the structural similarities with other known anti-inflammatory agents, this compound may also exhibit anti-inflammatory properties. Further research is needed to elucidate its mechanism of action in inflammatory pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Nucleophilic Substitution : Utilizing the hydroxymethyl group for further functionalization.
- Electrophilic Aromatic Substitution : Exploiting the benzyl substituent for creating diverse derivatives.
These synthetic routes allow researchers to explore a wide range of derivatives that can be tested for enhanced biological activities.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
- Interaction Studies : Research utilizing techniques such as molecular docking and spectroscopy has been employed to understand how this compound interacts with various biological targets. These studies are crucial for elucidating its potential therapeutic uses.
-
Comparative Analysis with Related Compounds : Compounds structurally related to this compound have been analyzed for their biological activities. For example:
Compound Name Structural Features Biological Activity 6-(Hydroxymethyl)-1-pyridinyl derivatives Contains pyridine and hydroxymethyl groups Antimicrobial properties Pyrrolo[2,3-b]pyridine analogs Bicyclic structure with nitrogen atoms Potential anticancer activity Benzyl-substituted isoxazoles Isoxazole ring with benzyl substituent Anti-inflammatory effects
These comparisons highlight the unique pharmacological profile of this compound relative to its analogs.
Mechanism of Action
The mechanism of action of 8-benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: Isothiazolo[2,3-a]pyridin-8-ium Bromide Derivatives
The compound 4,5,6,7-tetrahydro-4-oxo-isothiazolo[2,3-a]pyridin-8-ium bromide (CAS 21917-75-9) shares a similar bicyclic quaternary ammonium framework but differs in heteroatom composition and substituents (Figure 1). Key distinctions include:
- Heteroatom substitution : The isothiazolo ring contains sulfur and nitrogen, whereas the target compound’s isoxazolo ring has oxygen and nitrogen. Sulfur’s larger atomic size and polarizability may enhance lipophilicity and alter electronic properties compared to oxygen.
- Substituents : The isothiazolo derivative features a 4-oxo group and lacks the benzyl/hydroxymethyl substituents of the target compound.
- Molecular weight: The isothiazolo analog has a lower molecular weight (234.12 g/mol, C₇H₈BrNOS) due to simpler substituents .
| Property | Target Compound | Isothiazolo Analog |
|---|---|---|
| Molecular Formula | C₁₅H₁₉BrNO₂ | C₇H₈BrNOS |
| Molecular Weight (g/mol) | 325.22 | 234.12 |
| Core Heteroatoms | O, N | S, N |
| Key Substituents | Benzyl, hydroxymethyl | 4-oxo |
Table 1 : Structural and physicochemical comparison with isothiazolo analog.
Functional Analog: Pyrazolo-Pyrimidine Derivatives
Compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine () are heterocyclic systems synthesized from hydrazonyl bromides. While structurally distinct from the target compound, they share:
- Biological activity : Pyrazolo-pyrimidine derivatives exhibit antimicrobial properties, suggesting the target compound’s quaternary ammonium structure could similarly disrupt microbial membranes .
Biological Activity
8-benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide is a complex organic compound notable for its unique bicyclic structure that incorporates features of isoxazole and pyridine. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in treating neurological disorders and infections.
Chemical Structure and Properties
The compound's structure includes a hydroxymethyl group and a benzyl substituent, enhancing its reactivity and solubility. The presence of these functional groups allows for diverse chemical interactions, making it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈BrN₃O |
| Molecular Weight | 328.25 g/mol |
| CAS Number | 119204-20-5 |
| Melting Point | Not specified |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. The following sections detail specific findings related to its biological effects.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it possesses notable activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of related compounds have shown promising results:
| Compound | Activity |
|---|---|
| 6-(Hydroxymethyl)-1-pyridinyl derivatives | Antimicrobial properties |
| Benzyl-substituted isoxazoles | Anti-inflammatory effects |
These findings indicate that the structural characteristics of this compound may confer similar antimicrobial properties.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including those associated with leukemia and breast cancer. For example, one study involving derivatives showcased:
- Compound 5d : Exhibited potent antiproliferative effects against leukemia cell lines while maintaining low cytotoxicity towards normal cells.
- Compound 5h : Showed activity against ovarian and lung cancers without inducing cytotoxic effects.
These results suggest that the compound could serve as a foundation for developing new anticancer therapies.
Understanding the mechanism through which this compound exerts its biological effects is crucial. Interaction studies using techniques such as spectroscopy have been employed to elucidate these mechanisms. The hydroxymethyl group can participate in nucleophilic substitution reactions, while the bromide ion may facilitate electrophilic aromatic substitution or nucleophilic attacks on the pyridine nitrogen.
Case Studies
Several case studies have documented the synthesis and biological evaluation of this compound:
-
Synthesis Methodology : Multi-step organic synthesis techniques are typically employed to produce the compound. Common methods include:
- Formation of the isoxazole ring via cyclization reactions.
- Introduction of the benzyl and hydroxymethyl groups through selective reactions.
-
Biological Evaluations : Comprehensive evaluations have been conducted to assess the antibacterial and anticancer activities of synthesized derivatives. For example, a recent study reported:
- Twelve out of twenty-four derivatives showed significant antibacterial activity with growth inhibition rates exceeding 73% against Acinetobacter baumannii.
- In vitro cytostatic activity assessments revealed several compounds with promising anticancer properties across various cancer types.
Q & A
Q. Table 1: Example Synthesis Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF/Acetonitrile | Maximizes cyclization efficiency |
| Temperature | 60–80°C | Reduces side reactions |
| Catalyst (I₂) | 5–10 mol% | Enhances regioselectivity |
How can researchers characterize the purity and structural integrity of this compound?
Basic Question
A multi-technique approach is critical:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity; mobile phase: 0.1% TFA in water/acetonitrile .
- NMR : ¹H/¹³C NMR resolves stereochemistry; focus on benzyl proton splitting (δ 4.5–5.5 ppm) and isoxazoline ring protons (δ 3.0–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M⁺] ≈ 350–360 Da) .
How can contradictions in reported reaction yields be resolved systematically?
Advanced Question
Discrepancies in yields often arise from unoptimized parameters or impurity profiles. To address this:
- Design of Experiments (DOE) : Use factorial designs to test interactions between temperature, solvent, and catalyst loading .
- Statistical Analysis : Apply ANOVA to identify significant variables; prioritize factors with p-values <0.05 .
- Replication : Repeat reactions under identical conditions to distinguish procedural errors from inherent variability .
What challenges arise in determining the stereochemistry of the isoxazoline ring?
Advanced Question
The fused isoxazoline-piperidine system creates stereochemical ambiguity. Solutions include:
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., compare C–O bond lengths in the isoxazoline ring) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict stable conformers and verify NMR coupling constants .
Q. Table 2: Stereochemical Analysis Techniques
| Method | Application | Limitations |
|---|---|---|
| X-ray Crystallography | Absolute configuration determination | Requires high-quality crystals |
| DFT Calculations | Predicts stable conformers | Dependent on basis set accuracy |
How can trace impurities (<0.1%) in the compound be identified and quantified?
Advanced Question
Low-concentration impurities require sensitive analytical strategies:
- LC-MS/MS : Use electrospray ionization in positive ion mode; monitor fragment ions (e.g., m/z 182 for benzyl cleavage) .
- Derivatization : Treat samples with BSTFA to enhance volatility of hydroxyl-containing impurities for GC-MS analysis .
- Forced Degradation : Expose the compound to heat/light and profile degradation products via HPLC-DAD .
What methodologies are recommended for establishing structure-activity relationships (SAR)?
Advanced Question
To explore SAR for biological activity:
- Analog Synthesis : Modify the benzyl or hydroxymethyl groups (e.g., replace benzyl with pyridinylmethyl) and test antimicrobial/antiviral activity .
- In Silico Screening : Dock analogs into target proteins (e.g., viral proteases) using AutoDock Vina to prioritize candidates .
- Bioassays : Evaluate cytotoxicity (e.g., MTT assay) and enzyme inhibition (IC₅₀) in parallel with structural data .
How should researchers address contradictory data in published studies (e.g., conflicting bioactivity results)?
Advanced Question
Contradictions may stem from assay variability or compound instability. Mitigation strategies:
- Meta-Analysis : Pool data from multiple studies; apply random-effects models to account for heterogeneity .
- Replication Studies : Repeat key experiments under standardized conditions (e.g., identical cell lines, incubation times) .
- Stability Testing : Monitor compound degradation in assay buffers (e.g., via HPLC) to rule out false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
